2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid
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Overview
Description
2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Isonicotinic acid derivatives: Compounds with the isonicotinic acid moiety are often used in medicinal chemistry for their pharmacological properties.
Sulfonyl-containing compounds: These compounds are known for their diverse chemical reactivity and applications in drug design.
Uniqueness: 2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is unique due to the combination of its structural features, which confer specific reactivity and biological activity. The presence of the pyrrolidine ring, sulfonyl group, and isonicotinic acid moiety allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-amino-5-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c17-15-9-13(16(20)21)14(10-18-15)11-4-3-5-12(8-11)24(22,23)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H2,17,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAACUCDNXBUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688464 |
Source
|
Record name | 2-Amino-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-50-1 |
Source
|
Record name | 2-Amino-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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